3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
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Overview
Description
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a bicyclic octane ring, a pyridinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridinyl halide reacts with an appropriate nucleophile.
Attachment of the benzonitrile moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a benzonitrile derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile: can be compared with other bicyclic compounds, pyridinyl derivatives, and benzonitrile-containing molecules.
Examples: Compounds like 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane derivatives, benzonitrile derivatives, and other bicyclic octane compounds.
Uniqueness
- The unique combination of the bicyclic octane ring, pyridinyl group, and benzonitrile moiety gives this compound distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-12-14-3-1-4-15(9-14)20(24)23-16-6-7-17(23)11-19(10-16)25-18-5-2-8-22-13-18/h1-5,8-9,13,16-17,19H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIPDVMZYDNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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